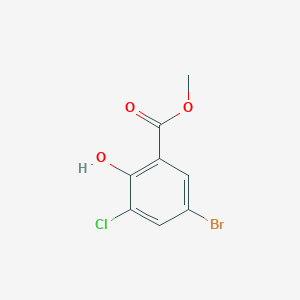

Methyl 5-bromo-3-chloro-2-hydroxybenzoate

Descripción general

Descripción

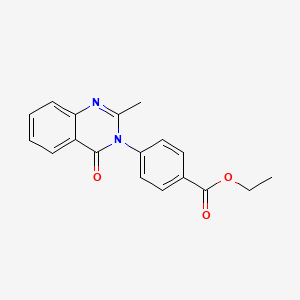

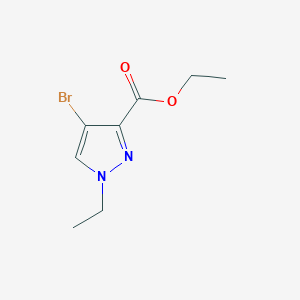

“Methyl 5-bromo-3-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrClO3 . It is used as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of Methanol and 3-BROMO-5-HYDROXYBENZOIC ACID . Another method involves the use of concentrated sulfuric acid at 70°C for 24 hours .Molecular Structure Analysis

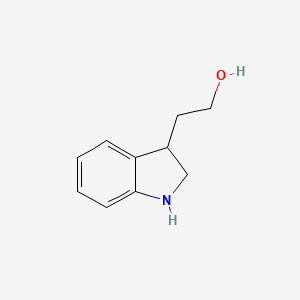

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, hydroxy, and methoxy groups . The molecular weight of the compound is 265.49 .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of reactive bromo, chloro, and hydroxy groups. For instance, it can participate in the Ullman reaction .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

Methyl 5-bromo-3-chloro-2-hydroxybenzoate plays a crucial role in the synthesis of complex organic molecules, particularly in the field of antibiotic biosynthesis and pharmaceuticals. For instance, it serves as a precursor for the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are essential for studying the biosynthesis of significant classes of antibiotics. This demonstrates its utility in enhancing our understanding of antibiotic production and potentially leading to the development of new therapeutic agents (Becker, 1984).

Furthermore, the compound is involved in substitution reactions of benzo[b]thiophen derivatives, highlighting its versatility in organic synthesis. These reactions are crucial for creating a variety of products with potential applications in drug development and other areas of chemical research (Clarke et al., 1973).

Antimicrobial and Antitubercular Activities

Derivatives of this compound, such as 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, have been synthesized and evaluated for their biological activities. These compounds were prepared by condensing relevant intermediates with hydroxylamine hydrochloride and have shown promising antitubercular and antimicrobial activities. This suggests potential applications in developing new treatments for bacterial infections and tuberculosis, addressing the growing concern of antibiotic resistance (Popat et al., 2004).

Environmental Remediation

In environmental science, the transformation of halogenated aromatic aldehydes by anaerobic bacteria has been studied, with 3-chloro-4-hydroxybenzaldehyde serving as a key compound for understanding the biodegradation process. These studies shed light on the potential use of this compound and its derivatives in bioremediation strategies, contributing to the degradation of hazardous substances in polluted environments (Neilson et al., 1988).

Material Science and Crystallography

The compound and its derivatives have also found applications in material science, particularly in crystallography. Studies on benzoic acid derivatives, including those related to this compound, have provided insights into their crystal structures, electronic structures, and molecular electrostatic potentials. Such research is fundamental for developing new materials with specific properties, potentially useful in electronics, pharmaceuticals, and nanotechnology (Pramanik et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-bromo-3-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMZSYGLSGODHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292782 | |

| Record name | methyl 5-bromo-3-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4068-72-8 | |

| Record name | Benzoic acid, 5-bromo-3-chloro-2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 85494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-bromo-3-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.